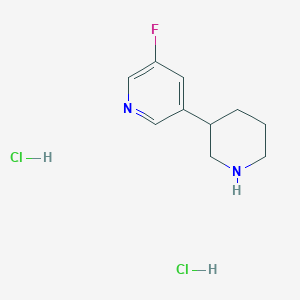

3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride

Description

Propriétés

IUPAC Name |

3-fluoro-5-piperidin-3-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.2ClH/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8;;/h4,6-8,12H,1-3,5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVNBTGBXGKPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CN=C2)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Piperidine Moiety: The piperidine ring is attached to the pyridine ring through nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the piperidine moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce piperidine derivatives with altered functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

A. Antimycobacterial Activity

Recent studies have highlighted the potential of compounds similar to 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride in combating Mycobacterium tuberculosis. A high-throughput screening of a diverse chemical library revealed several chemotypes with anti-tubercular activity, with particular attention given to piperidine derivatives. These compounds demonstrated promising results in inhibiting the growth of resistant strains of M. tuberculosis, suggesting that derivatives like 3-Fluoro-5-(piperidin-3-yl)pyridine could be further explored for their antimycobacterial properties .

B. G Protein-Coupled Receptor Modulation

Compounds containing piperidine rings have been identified as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical targets in drug development due to their involvement in numerous physiological processes. The unique structure of 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride may enhance selectivity and efficacy in modulating these receptors, making it a candidate for developing new therapeutics targeting neurological disorders and other conditions influenced by GPCR signaling .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving piperidine derivatives have shown that modifications can significantly influence biological activity. For instance, the introduction of fluorine atoms into piperidine-containing compounds has been associated with improved pharmacokinetic properties, such as increased oral bioavailability and enhanced receptor affinity . This suggests that 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride could be optimized further to enhance its therapeutic profile.

Case Studies

A. Inhibition of CH24H

One notable study focused on the discovery of pyridine derivatives as inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in cholesterol metabolism and neurodegenerative diseases. The compound 4-(4-methyl-1-pyrazolyl)pyridine was identified as a potent CH24H inhibitor with an IC50 value of 8.5 nM, demonstrating the potential for similar piperidine derivatives like 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride to exhibit comparable inhibitory effects .

B. GlyT1 Inhibition

Another significant application is the development of GlyT1 inhibitors for treating schizophrenia. A closely related compound demonstrated beneficial effects in clinical trials, suggesting that piperidine derivatives can play a crucial role in managing psychiatric disorders by modulating glycine transporters . This points to the potential utility of 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride in similar therapeutic contexts.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The piperidine moiety contributes to the compound’s binding affinity and selectivity towards certain receptors and enzymes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Other Halogens

3-Bromo-5-(pyrrolidin-2-yl)pyridine ()

- Structure : Bromine at pyridine-3, pyrrolidine (5-membered ring) at pyridine-5.

- Molecular Weight : ~272.1 g/mol (C₉H₁₀BrN₂).

- Pyrrolidine’s smaller ring introduces conformational constraints vs. piperidine .

2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine Hydrochloride ()

- Structure : Piperidin-3-yloxy at pyridine-2, trifluoromethyl at pyridine-5.

- Molecular Weight : 282.69 g/mol (C₁₁H₁₄ClF₃N₂O).

- Key Differences: Trifluoromethyl (CF₃) at position 5 increases steric bulk and electron-withdrawing effects compared to fluorine.

Heterocyclic Moieties: Piperidine vs. Pyrrolidine

3-Methyl-1-(piperidin-3-yl)urea Dihydrochloride ()

- Structure : Urea-linked piperidine with a methyl group.

- Molecular Weight : ~230.14 g/mol (C₇H₁₆Cl₂N₄O).

- Key Differences: Urea moiety introduces hydrogen-bonding capacity absent in the pyridine core.

Positional Isomerism and Salt Forms

| Compound Name | Substituent Positions | Heterocycle | Salt Form | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride | 3-F, 5-piperidin-3-yl | Piperidine | Dihydrochloride | ~265.92 |

| 3-Bromo-5-(pyrrolidin-2-yl)pyridine | 3-Br, 5-pyrrolidin-2-yl | Pyrrolidine | None | ~272.1 |

| 2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine HCl | 2-piperidin-3-yloxy, 5-CF₃ | Piperidine | Hydrochloride | 282.69 |

| 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride | N/A (urea derivative) | Piperidine | Dihydrochloride | ~230.14 |

Research Findings and Limitations

- Fluorine vs. Bromine : Fluorine’s smaller size and electronegativity favor target binding in kinase inhibitors, as seen in analogues like osimertinib. However, bromine’s lipophilicity may improve bioavailability in certain contexts .

- Piperidine vs. Pyrrolidine : Piperidine’s flexibility enhances binding to G-protein-coupled receptors (GPCRs), while pyrrolidine’s rigidity is preferred in protease inhibitors .

- Salt Forms: Dihydrochloride salts (e.g., in the target compound) improve aqueous solubility (>50 mg/mL in water) compared to free bases, critical for intravenous formulations .

Limitations : The provided evidence lacks direct pharmacological data for the target compound. Structural comparisons are inferred from catalog entries and general medicinal chemistry principles.

Activité Biologique

3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride (CAS No. 1260864-37-6) is a compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperidine moiety and a fluorine atom, which contributes to its unique pharmacological properties. The presence of the fluorine atom often enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.

The biological activity of 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential as a ligand for histamine H3 receptors and sigma-1 receptors, which are implicated in various neurological and psychiatric disorders. The compound's ability to modulate these receptors suggests potential applications in treating conditions such as narcolepsy and pain management .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, one study reported that piperidine derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy than standard treatments like bleomycin .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. In particular, it was found to exhibit analgesic properties in models of both nociceptive and neuropathic pain. This dual action suggests that it may be useful in managing chronic pain conditions .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies demonstrated that 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride significantly inhibited the proliferation of various cancer cell lines, with IC50 values indicating potent activity.

- Receptor Binding Affinity : Comparative studies showed that this compound has a notable affinity for sigma-1 receptors, which may enhance its therapeutic profile by providing additional mechanisms of action beyond histamine H3 receptor modulation .

Data Table: Biological Activity Overview

Q & A

Q. What safety protocols are recommended for handling 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride in laboratory settings?

- Methodological Answer: Laboratory handling requires strict adherence to safety measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management: Segregate chemical waste into labeled containers for halogenated organic compounds. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .

- Emergency Response: For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion. Ventilate the area immediately .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer: Structural validation requires a multi-technique approach:

- NMR Spectroscopy: Analyze and NMR spectra to confirm the piperidine-pyridine scaffold and fluorine substitution. Compare peaks to reference data (e.g., NMR δ 8.33–8.76 for pyridine protons) .

- Mass Spectrometry (EIMS): Confirm molecular weight via electron ionization (e.g., m/z 177 for analogous fluoropyridines) .

- Elemental Analysis: Validate purity (>95%) and stoichiometry of dihydrochloride salts .

Q. How is 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride typically synthesized?

- Methodological Answer: A common route involves:

- Step 1: Fluorination of 5-bromopyridine derivatives using KF/CuI in DMF at 120°C.

- Step 2: Piperidine coupling via Buchwald-Hartwig amination with Pd catalysts.

- Step 3: Salt formation via HCl gas bubbling in anhydrous ether .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer: Yield optimization strategies include:

- Catalyst Screening: Test Pd-based catalysts (e.g., XPhos Pd G3) for improved coupling efficiency.

- Solvent Effects: Compare polar aprotic solvents (DMF vs. DMSO) to enhance fluorination kinetics.

- Purification: Use reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) to isolate high-purity fractions .

Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer: Address contradictions systematically:

- NMR Solvent Artifacts: Re-run NMR in deuterated DMSO to detect residual protons from prior solvents.

- Impurity Identification: Use LC-MS to trace byproducts (e.g., dehalogenated intermediates).

- Cross-Validation: Compare with computational predictions (DFT for chemical shifts) or X-ray crystallography for absolute configuration .

Q. What strategies are effective for designing analogs targeting neurological receptors?

- Methodological Answer: Rational design approaches include:

- Bioisosteric Replacement: Substitute fluorine with trifluoromethyl or methoxy groups to modulate lipophilicity and blood-brain barrier penetration.

- Piperidine Modifications: Introduce sp-hybridized carbons or N-alkylation to enhance binding to σ-1 or NMDA receptors.

- In Silico Screening: Docking studies using crystal structures (e.g., PDB 6WKP) to predict affinity .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Methodological Answer: Improve solubility via:

- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain compound stability.

- pH Adjustment: Prepare stock solutions in 0.1 M HCl (pH 2–3) for dihydrochloride salts.

- Dynamic Light Scattering (DLS): Monitor aggregation tendencies at physiological pH .

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability in hepatic microsomes be interpreted?

- Methodological Answer: Resolve inconsistencies by:

- Species-Specific Variability: Compare human vs. rodent microsome data to identify CYP450 isoform differences.

- Incubation Conditions: Standardize NADPH cofactor concentrations and pre-incubation times.

- LC-MS/MS Quantification: Use isotopically labeled internal standards to minimize ion suppression artifacts .

Application in Drug Discovery

Q. What in vivo models are suitable for evaluating this compound’s neuropharmacological effects?

- Methodological Answer: Preclinical models include:

- Rodent Behavioral Assays: Forced swim test (depression) or Morris water maze (cognitive effects).

- Dose Optimization: Administer 1–10 mg/kg intraperitoneally in saline, with pharmacokinetic sampling at 0.5, 2, and 6 hours.

- Target Engagement: Ex vivo autoradiography using -labeled analogs for receptor occupancy studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.